phenylphosphanium CAS No. 61260-16-0](/img/structure/B14597825.png)
[(4-Methoxyphenyl)methyl](oxo)phenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)methylphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylphenylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylphenylphosphanium may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)methylphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
(4-Methoxyphenyl)methylphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (4-Methoxyphenyl)methylphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and influencing their activity. The pathways involved may include coordination to transition metals and participation in redox reactions.
類似化合物との比較
(4-Methoxyphenyl)methylphenylphosphanium can be compared with other similar organophosphorus compounds:
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Dimethylphenylphosphine: Another organophosphorus compound with different steric and electronic properties.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical behavior.
The uniqueness of (4-Methoxyphenyl)methylphenylphosphanium lies in its specific structural features and reactivity, which make it suitable for specialized applications in various fields of research.
特性
CAS番号 |
61260-16-0 |
|---|---|
分子式 |
C14H14O2P+ |
分子量 |
245.23 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C14H14O2P/c1-16-13-9-7-12(8-10-13)11-17(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3/q+1 |
InChIキー |
PMJPUMRQFSPHQL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C[P+](=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


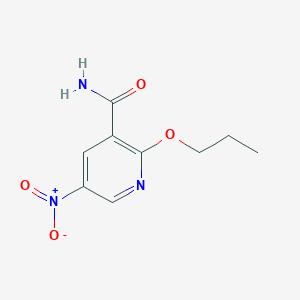
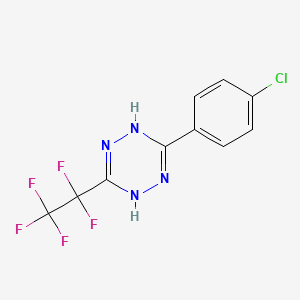
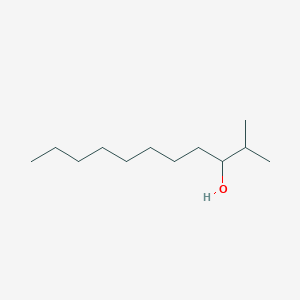
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
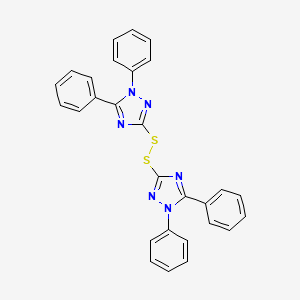

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
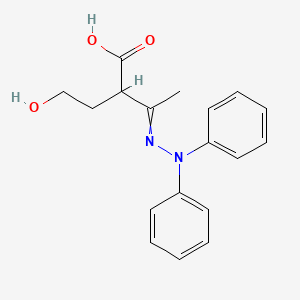
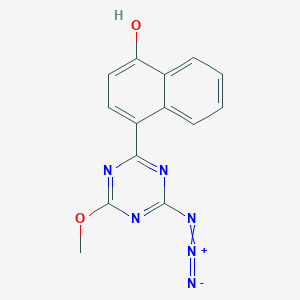
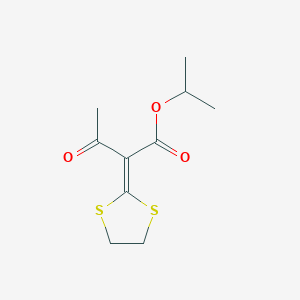
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
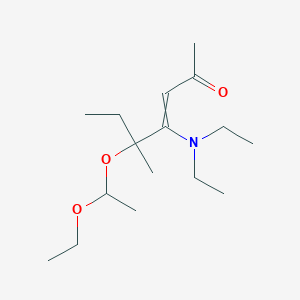

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
